This compound is classified as a piperidine derivative, specifically a carboxylate, due to the presence of the carboxylic acid functional group in its structure. It also features an amide linkage from the piperidine nitrogen to a fluorobenzamide moiety, enhancing its biological activity and utility in drug development.
The synthesis of tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate can be described as follows:
tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate can participate in various chemical reactions:
These reactions typically require specific conditions such as organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pressure to optimize yields .
The mechanism of action for tert-butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate primarily revolves around its interaction with biological targets. Compounds like this are often designed to modulate specific receptors or enzymes involved in metabolic pathways.
Research indicates that similar compounds have been investigated for their potential agonistic activity on G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes including metabolism and neurotransmission. The structural features such as fluorination may enhance binding affinity and selectivity towards these targets .
The efficacy and stability of this compound can be influenced by environmental factors including temperature, pH levels, and the presence of other biological molecules. Proper storage conditions are recommended to maintain compound integrity.
The physical and chemical properties of tert-butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into its structure:
These properties are essential for understanding reactivity and potential applications in drug discovery .
tert-butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate serves multiple scientific applications:
Systematic Nomenclature and Identifiers
Structural Features and Physicochemical Properties
The molecule integrates three pharmacologically privileged motifs:
Table 1: Key Structural and Computational Parameters
Parameter | Value | Method/Prediction |
---|---|---|
Boiling Point | 452.9±40.0 °C | Predicted [1] |
Density | 1.18±0.1 g/cm³ | Predicted [1] |
pKa | 13.40±0.20 | Predicted [1] |
Topological Polar Surface Area | 58.64 Ų | Computational [4] |
Rotatable Bonds | 2 | Computational [4] |
Table 2: Commercial Availability Overview
Supplier | Purity | Packaging Options |
---|---|---|
Wuxi AppTec | ≥95% | 1G, 5G, 10G, 25G, 50G, 100G, 250G [1] |
Fluorochem Ltd | 95% | 1g [1] |
Kishida Chemical | ≥95% | 1g [1] |
ChemScene | 95+% | 100mg [4] |
Early Applications (1950s–1990s)
The foundational role of piperidine emerged with vinblastine (isolated 1958)—a Catharanthus alkaloid containing a fused piperidine system. This natural product demonstrated that piperidine’s chair conformation enables optimal spatial presentation of substituents for tubulin binding, revolutionizing anticancer approaches [3]. The 1990s saw strategic incorporation of fluorinated aryl amides, exemplified by raloxifene (FDA-approved 1997). Its piperidine-ethylamine scaffold with para-fluorobenzoyl functionality established selective estrogen receptor modulation as a therapeutic paradigm, highlighting fluorine’s role in enhancing target affinity and metabolic resistance [3].
Modern Innovations (2000s–Present)
The convergence of synthetic methodology and target-driven design accelerated scaffold diversification:
Table 3: Evolution of Key Piperidine-Based Therapeutics
Year | Compound/Innovation | Therapeutic Application | Structural Advancement |
---|---|---|---|
1958 | Vinblastine | Antimitotic (tubulin inhibitor) | Fused piperidine-ethylindole system [3] |
1997 | Raloxifene | Selective estrogen receptor modulator | Piperidine-ethyl p-fluorobenzyl linkage [3] |
2019 | Beller’s Co-catalyzed hydrogenation | Synthetic methodology | Sustainable piperidine synthesis in water [8] |
2020 | Jin’s N-(piperidin-4-yl)-2-fluorobenzamides | HSP70 inhibitors (anticancer) | ortho-Fluorobenzamido optimization [3] |
Impact on Targeted Drug Discovery
Fluorobenzamido-piperidine carboxylates now enable three strategic advantages:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1